molecular formula C9H22N2S2 B12734643 2,2'-Isopropylidenedithiobis(1-propylamine) CAS No. 91485-90-4

2,2'-Isopropylidenedithiobis(1-propylamine)

Cat. No.: B12734643
CAS No.: 91485-90-4
M. Wt: 222.4 g/mol
InChI Key: BKQDFCKQIQWHMV-UHFFFAOYSA-N
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Description

2,2’-Isopropylidenedithiobis(1-propylamine) is an organic compound that belongs to the class of amines It is characterized by the presence of two propylamine groups connected by a sulfur-containing isopropylidene bridge

Preparation Methods

The synthesis of 2,2’-Isopropylidenedithiobis(1-propylamine) typically involves the reaction of propylamine with a sulfur-containing reagent under controlled conditions. One common method involves the use of isopropylidene dichloride and sodium sulfide as starting materials. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high yield.

Chemical Reactions Analysis

2,2’-Isopropylidenedithiobis(1-propylamine) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Reduction reactions can convert the compound into its corresponding thiol or disulfide derivatives. Substitution reactions involve the replacement of one or more hydrogen atoms in the propylamine groups with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.

Scientific Research Applications

2,2’-Isopropylidenedithiobis(1-propylamine) has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. In medicine, it is being investigated for its potential use in drug delivery systems, as its unique structure allows for the encapsulation and controlled release of therapeutic agents. In industry, it is used as a stabilizer for polymers and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of 2,2’-Isopropylidenedithiobis(1-propylamine) involves its interaction with cellular membranes and proteins. The sulfur-containing isopropylidene bridge allows the compound to form strong interactions with thiol groups in proteins, leading to the disruption of protein function. This can result in the inhibition of bacterial growth or the stabilization of polymer structures. The compound’s ability to form disulfide bonds also plays a role in its mechanism of action, as these bonds can stabilize the structure of proteins and other macromolecules.

Comparison with Similar Compounds

2,2’-Isopropylidenedithiobis(1-propylamine) can be compared to other sulfur-containing amines, such as 2,2’-dithiobis(1-propylamine) and 2,2’-thiodiethanol. While all these compounds contain sulfur atoms and amine groups, 2,2’-Isopropylidenedithiobis(1-propylamine) is unique due to the presence of the isopropylidene bridge, which imparts distinct chemical and physical properties. For example, the isopropylidene bridge increases the compound’s stability and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

91485-90-4

Molecular Formula

C9H22N2S2

Molecular Weight

222.4 g/mol

IUPAC Name

2-[2-(1-aminopropan-2-ylsulfanyl)propan-2-ylsulfanyl]propan-1-amine

InChI

InChI=1S/C9H22N2S2/c1-7(5-10)12-9(3,4)13-8(2)6-11/h7-8H,5-6,10-11H2,1-4H3

InChI Key

BKQDFCKQIQWHMV-UHFFFAOYSA-N

Canonical SMILES

CC(CN)SC(C)(C)SC(C)CN

Origin of Product

United States

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